Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1211697-69-6
VCID: VC2547058
InChI: InChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1
SMILES: C1CN(CCC1CO)CC(=O)[O-].[Na+]
Molecular Formula: C8H14NNaO3
Molecular Weight: 195.19 g/mol

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

CAS No.: 1211697-69-6

Cat. No.: VC2547058

Molecular Formula: C8H14NNaO3

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate - 1211697-69-6

Specification

CAS No. 1211697-69-6
Molecular Formula C8H14NNaO3
Molecular Weight 195.19 g/mol
IUPAC Name sodium;2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Standard InChI InChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1
Standard InChI Key MDVFNVIWBOOWAQ-UHFFFAOYSA-M
SMILES C1CN(CCC1CO)CC(=O)[O-].[Na+]
Canonical SMILES C1CN(CCC1CO)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structure

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a nitrogen-containing heterocyclic compound derived from piperidine with a molecular formula of C8H15NO3Na. The compound features a six-membered piperidine ring with a hydroxymethyl substituent at the 4-position and a sodium acetate group linked to the nitrogen atom. This particular structural arrangement creates a molecule with both basic and acidic functional groups, contributing to its versatility in chemical reactions.

The compound's structure can be characterized through several identifiers, as shown in the table below:

ParameterValue
CAS Number1211697-69-6
Molecular FormulaC8H15NO3Na
InChIInChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1
InChI KeyMDVFNVIWBOOWAQ-UHFFFAOYSA-M
Molecular WeightApproximately 195.2 g/mol

The piperidine ring serves as the core structural element, with the hydroxymethyl group introducing potential for hydrogen bonding interactions. The sodium acetate moiety contributes to the compound's solubility profile and influences its behavior in aqueous environments.

Synthesis and Preparation Methods

The synthesis of Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically follows specific synthetic routes that utilize appropriate precursors. Based on established chemical principles and synthetic approaches for related compounds, several preparation methods can be described.

Primary Synthetic Pathway

The most common synthetic approach involves the reaction of 4-(hydroxymethyl)piperidine with sodium chloroacetate or a similar reagent under controlled conditions. This nucleophilic substitution reaction proceeds through the following general steps:

  • Nucleophilic attack by the piperidine nitrogen on the α-carbon of sodium chloroacetate

  • Displacement of the chloride leaving group

  • Formation of the N-substituted piperidine derivative

  • Isolation of the sodium salt through appropriate purification techniques

This synthetic route bears similarities to methods used for preparing related compounds such as Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, which has been documented in chemical databases .

Alternative Preparation Methods

Alternative methods may involve:

  • Base-catalyzed hydrolysis of the corresponding methyl ester (Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate) followed by neutralization with sodium hydroxide

  • Direct alkylation of 4-(hydroxymethyl)piperidine with sodium bromoacetate

  • Reaction of 4-(hydroxymethyl)piperidine with sodium glycolate under dehydrating conditions

Each method presents advantages and limitations regarding yield, purity, and scalability for industrial applications.

Chemical Reactivity and Transformations

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate exhibits versatile chemical reactivity owing to its functional groups. Several key reaction types characterize its chemical behavior.

Oxidation Reactions

The hydroxymethyl group represents a primary alcohol functionality that can undergo oxidation reactions:

  • Mild oxidation with reagents such as potassium permanganate or chromium trioxide can convert the hydroxymethyl group to an aldehyde.

  • More vigorous oxidation conditions lead to the formation of the corresponding carboxylic acid derivative.

  • These oxidation reactions can be utilized in further derivatization to introduce additional functional groups.

Reduction Reactions

Though the compound itself has limited reduction sites, the carboxylate group can be reduced under appropriate conditions:

  • Reduction with strong reducing agents such as lithium aluminum hydride can transform the carboxylate to a primary alcohol.

  • Selective reduction methodologies may be employed to target specific functional groups while preserving others.

Substitution Reactions

The compound can participate in various substitution reactions:

  • The hydroxymethyl group can be converted to other functional groups through substitution reactions (e.g., with thionyl chloride to form the chloride derivative).

  • The acetate group can be exchanged with other functional groups under appropriate conditions.

  • The piperidine nitrogen can potentially undergo further alkylation reactions under forcing conditions.

These transformation pathways enable the compound to serve as a versatile building block in organic synthesis.

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of this compound likely depends on several structural features:

Comparison with related piperidine derivatives suggests that these structural elements play crucial roles in determining biological activity profiles .

Applications in Scientific Research

Synthetic Intermediate

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate serves as a valuable intermediate in organic synthesis:

  • It can function as a building block for more complex molecular structures, particularly in medicinal chemistry.

  • Its functional groups provide handles for further derivatization and incorporation into larger molecules.

  • The compound may be utilized in the synthesis of specialized chemicals for research purposes.

Pharmaceutical Research

In pharmaceutical development, this compound may have several applications:

  • As a precursor in drug discovery programs targeting various therapeutic areas.

  • For the development of structure-activity relationships in medicinal chemistry.

  • As a starting material for the preparation of chemical libraries for high-throughput screening.

Research into related compounds suggests potential relevance in the development of receptor antagonists and modulators of cellular signaling pathways .

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate:

CompoundKey DifferencesComparative Properties
Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetateContains methyl ester instead of sodium saltLess water-soluble, more lipophilic, different metabolic profile
4-(Hydroxymethyl)piperidineLacks the acetate functionalitySimpler structure, different reactivity pattern, serves as a precursor
Sodium acetateLacks the piperidine ring structureSimpler ionic compound, different biological properties

These structural differences result in distinct chemical and biological properties that influence their applications in research and synthesis .

Functional Relevance in Research

The relationship between Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate and other piperidine derivatives extends to their applications in scientific research:

  • Piperidine-containing compounds have been extensively explored in the development of P2Y14 receptor antagonists and other pharmacological agents.

  • The incorporation of piperidine rings in bioactive molecules often contributes to specific receptor-binding properties and biological activities.

  • Structural modifications of the piperidine scaffold can lead to diverse compounds with varied pharmacological profiles.

Patent literature indicates that piperidine derivatives have been incorporated into more complex structures with significant biological activity, suggesting potential applications for Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate in similar contexts .

Analytical Characterization Methods

Spectroscopic Identification

Several analytical techniques are commonly employed for the characterization of compounds like Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns for structural confirmation.

Chromatographic Analysis

Chromatographic methods enable the assessment of purity and separation from related compounds:

  • High-Performance Liquid Chromatography (HPLC): Allows quantitative analysis and purity determination.

  • Thin-Layer Chromatography (TLC): Provides a rapid screening method for reaction monitoring and preliminary identification.

  • Gas Chromatography (GC): May be applied to volatile derivatives for analysis.

These analytical approaches are essential for quality control and structural confirmation in both research and industrial contexts.

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